molecular formula C20H21N5 B2817147 N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902580-95-4

N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2817147
CAS No.: 902580-95-4
M. Wt: 331.423
InChI Key: HDTXIUZDBVIKDE-UHFFFAOYSA-N
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Description

N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a triazoloquinazoline derivative characterized by a fused bicyclic core structure comprising a triazole ring and a quinazoline moiety. The compound features an N-butyl substituent at position 5 and a 3-methylphenyl group at position 3 (Fig. 1). Its synthesis typically involves cycloaddition reactions of azides with activated methylene compounds, as demonstrated in analogous protocols for triazolopyrimidines and triazoloquinazolines . 2) .

Properties

IUPAC Name

N-butyl-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5/c1-3-4-12-21-19-16-10-5-6-11-17(16)25-20(22-19)18(23-24-25)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTXIUZDBVIKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with an alkyne in the presence of a copper catalyst to form the triazole ring. This intermediate is then reacted with an appropriate amine to introduce the butyl and m-tolyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or m-tolyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazoloquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Triazoloquinazolines and triazolopyrimidines share a common fused-ring scaffold but differ in substitution patterns and peripheral functional groups. Key distinctions include:

  • Core Heteroatoms: Thieno-fused triazolopyrimidines (e.g., compounds 4a–i, 5a–o) incorporate a sulfur atom in the fused thiophene ring, whereas triazoloquinazolines (e.g., 6a–c) feature a benzene ring fused to the triazole-quinazoline system .
  • Substituents : The N-butyl and 3-methylphenyl groups in the target compound contrast with substituents like benzenesulfonyl or ethoxyphenyl in analogs such as 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine .
Table 1: Structural Comparison of Selected Compounds
Compound Class Core Structure Key Substituents Bioactivity (Growth Inhibition %)
Thieno[3,2-e]triazolopyrimidines Thiophene + pyrimidine Varied alkyl/aryl groups Moderate activity (GP: 50–80%)
Triazoloquinazolines (6a–c) Benzene + quinazoline Amino, halogens (Cl, Br) Low activity (GP: 81–100%)
Target Compound Benzene + quinazoline N-butyl, 3-methylphenyl Not reported

GP = Growth percentage at 10 μM; lower values indicate higher cytotoxicity .

Anticancer Activity

  • Thieno-Fused Triazolopyrimidines: These compounds demonstrated moderate growth inhibition (GP: 50–80%) across 60+ cancer cell lines, including renal (UO-31) and ovarian cancers, with statistically significant P-values (<0.05) .
  • Triazoloquinazolines (6a–c): In contrast, aryl-fused triazoloquinazolines like 6a showed minimal activity (GP = 81.85% in UO-31 renal cancer cells; mean GP = 100.20%), suggesting reduced efficacy compared to thieno-fused analogs .
  • Target Compound : While direct data are unavailable, its quinazoline core and bulky substituents (N-butyl, 3-methylphenyl) may hinder cellular uptake or target binding, mirroring the low activity of 6a–c .

Biological Activity

N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound belonging to the triazoloquinazoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structure, featuring a triazole ring fused with a quinazoline moiety, positions it as a candidate for various medicinal uses.

Chemical Structure

The chemical formula for this compound is C16H19N5. Its molecular structure includes:

  • A butyl group
  • A 3-methylphenyl group
  • A triazole ring fused with a quinazoline framework

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an enzyme inhibitor , antimicrobial agent , and anticancer drug . The following sections will detail specific activities and findings from relevant research.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Studies suggest that it may interact with various enzymes involved in critical metabolic pathways. For instance:

  • Mechanism of Action : The compound may bind to the active sites of enzymes, inhibiting their function and leading to altered cellular processes.
  • Target Enzymes : Specific enzymes targeted include those involved in cancer cell proliferation and inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Antibacterial Effects : It has been tested against various bacterial strains, demonstrating effective inhibition of growth.
  • Antifungal Properties : Preliminary studies suggest potential antifungal activity as well.

Anticancer Potential

The anticancer properties of this compound have been a focal point in recent research:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.
  • Mechanistic Insights : The compound's mechanism may involve the modulation of signaling pathways associated with cancer progression.

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and biological activity of triazoloquinazolines; highlighted potential therapeutic applications including anti-cancer and anti-inflammatory effects.
Demonstrated analgesic properties in related compounds; suggested similar mechanisms may apply to N-BUTYL derivatives.
Explored structure-activity relationships (SAR) in quinazolinones; noted that modifications can enhance biological activity against specific targets.

Q & A

Basic Question: How can I optimize the synthesis of N-butyl-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine for higher yield and purity?

Methodological Answer:
The synthesis involves cyclization of 2-aminobenzonitrile with an alkyne using a copper catalyst, followed by substitution with a butyl and m-tolyl group . To optimize:

  • Catalyst Screening : Test copper(I) iodide, copper(II) acetate, or heterogeneous catalysts (e.g., Cu@MOF) to improve regioselectivity.
  • Reaction Conditions : Use factorial design (e.g., 2^k designs) to evaluate temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and reaction time (6–24 hrs) .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate the product .

Basic Question: What are the key reaction conditions and reagents for functionalizing this compound via oxidation or reduction?

Methodological Answer:

  • Oxidation : Use hydrogen peroxide (H₂O₂) in acetic acid at 50°C to oxidize the triazole ring, or KMnO₄ in alkaline conditions for quinazoline ring modification. Monitor via TLC .
  • Reduction : Apply NaBH₄ in methanol for selective reduction of imine groups, or LiAlH₄ in THF for deeper reduction of aromatic rings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while non-polar solvents favor cyclization .

Advanced Question: How can computational modeling predict the compound’s interaction with enzyme targets like kinase inhibitors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., EGFR or CDK2). Focus on the triazole-quinazoline core’s π-π stacking and hydrogen bonding with catalytic lysine residues .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of the ligand-enzyme complex. Analyze RMSD and binding free energy (MM/PBSA) .
  • SAR Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .

Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across cancer cell lines)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Data Normalization : Apply Z-score normalization to account for batch effects or plate-to-plate variability .
  • Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) or phosphoproteomics to identify off-target pathways that may explain discrepancies .

Basic Question: What in vitro assays are recommended for initial screening of antimicrobial activity?

Methodological Answer:

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (CLSI guidelines) .
  • Fungal Strains : Use C. albicans in Sabouraud dextrose broth with 48-hr incubation. Measure MIC via optical density .
  • Controls : Include ciprofloxacin (antibacterial) and amphotericin B (antifungal) as positive controls .

Advanced Question: How can structure-activity relationship (SAR) studies improve selectivity for anticancer vs. anti-inflammatory applications?

Methodological Answer:

  • Substituent Modification : Replace the butyl group with shorter alkyl chains (e.g., ethyl) to reduce hydrophobicity and enhance solubility for anti-inflammatory targets .
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the quinazoline ring to stabilize interactions with COX-2 vs. kinase domains .
  • Pharmacophore Mapping : Use Discovery Studio to identify critical hydrogen bond acceptors (triazole N) and hydrophobic regions (m-tolyl group) driving selectivity .

Advanced Question: What experimental strategies validate the compound’s mechanism as an enzyme inhibitor?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten kinetics with varying substrate concentrations. A non-competitive inhibition pattern (unchanged Kₘ, reduced V_max) suggests allosteric binding .
  • ITC/BLI : Use isothermal titration calorimetry (ITC) or bio-layer interferometry (BLI) to measure binding kinetics (K_d, k_on/k_off) .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., DHFR) to resolve binding mode at 2.0 Å resolution .

Basic Question: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hrs. Analyze degradation products via HPLC-MS .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature. Store samples at -20°C, 4°C, and 25°C for 1 month to assess long-term stability .

Advanced Question: How can AI-driven platforms accelerate reaction optimization for novel derivatives?

Methodological Answer:

  • Reaction Prediction : Use IBM RXN or ASKCOS to propose synthetic routes for derivatives with modified substituents .
  • Bayesian Optimization : Integrate robotic flow reactors with ML algorithms (e.g., TensorFlow) to iteratively adjust temperature, stoichiometry, and catalyst loading .
  • High-Throughput Screening : Employ 96-well plates with automated LC-MS to rapidly characterize reaction outcomes .

Advanced Question: What statistical methods address variability in biological replicate data?

Methodological Answer:

  • ANOVA/MANOVA : Apply to identify significant differences between treatment groups. Use Tukey’s HSD post-hoc test for pairwise comparisons .
  • PCA : Reduce dimensionality of omics data (e.g., transcriptomics) to highlight clusters correlated with bioactivity .
  • Bootstrapping : Resample datasets (n=1000 iterations) to estimate confidence intervals for IC₅₀ values .

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